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Compound of Interest

Compound Name:
4-Chloro-6-methoxyquinoline-3-

carbonitrile

Cat. No.: B084986 Get Quote

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core

structure of numerous compounds with a broad spectrum of pharmacological activities,

including anticancer, antimalarial, and antibacterial properties.[1] Within this important class of

molecules, 4-Chloro-6-methoxyquinoline-3-carbonitrile has emerged as a highly

functionalized and versatile building block. Its strategic arrangement of reactive sites—a

nucleophilic substitution-prone chloro group, an electron-donating methoxy group, and an

electron-withdrawing nitrile group—makes it an invaluable precursor for constructing complex,

biologically active molecules.

This technical guide provides a comprehensive overview of 4-Chloro-6-methoxyquinoline-3-
carbonitrile, detailing its chemical properties, synthetic routes, and key reactions. We will

particularly focus on its critical role as an intermediate in the synthesis of targeted cancer

therapies, such as tyrosine kinase inhibitors (TKIs), offering field-proven insights for

researchers, scientists, and drug development professionals.

Chemical Properties and Structural Analysis
4-Chloro-6-methoxyquinoline-3-carbonitrile is a solid organic compound whose utility is

dictated by the interplay of its functional groups.[2][3]
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Property Value Source

CAS Number 13669-62-0 [3]

Molecular Formula C₁₁H₇ClN₂O [3][4]

Molecular Weight 218.64 g/mol [3]

Appearance
Solid (typically white or off-

white powder)
[5]

Purity
Typically ≥95-98% for research

applications
[5][6]

Structural Features and Reactivity Insights:

Quinoline Core: Provides a rigid, planar scaffold that is common in many FDA-approved

drugs, making it an excellent starting point for drug design.[7]

4-Chloro Group: This is the most reactive site for synthetic modification. The chlorine atom is

an excellent leaving group, making the C4 position highly susceptible to nucleophilic

aromatic substitution (SNAr). This allows for the straightforward introduction of various side

chains, most notably anilines, to build libraries of potential drug candidates.

6-Methoxy Group: This electron-donating group influences the electronic properties of the

quinoline ring system. It can improve solubility and potentially enhance binding interactions

with biological targets.[7]

3-Carbonitrile Group: The electron-withdrawing nitrile group (C≡N) modulates the reactivity

of the quinoline ring and can participate in specific interactions with target proteins. It also

serves as a synthetic handle for further chemical transformations.

Synthesis of 4-Chloro-6-methoxyquinoline-3-
carbonitrile
The synthesis of this quinoline derivative typically involves a multi-step sequence starting from

commercially available materials. A common and effective strategy begins with a substituted

aniline, proceeding through cyclization, nitration, and chlorination steps.[8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.scbt.com/p/4-chloro-6-methoxy-quinoline-3-carbonitrile-13669-62-0
https://www.scbt.com/p/4-chloro-6-methoxy-quinoline-3-carbonitrile-13669-62-0
https://pubchemlite.lcsb.uni.lu/e/compound/22466763
https://www.scbt.com/p/4-chloro-6-methoxy-quinoline-3-carbonitrile-13669-62-0
https://www.innospk.com/en/?news/grok-exploring-4-chloro-7-3-chloropropoxy-6-methoxyquinoline-3-carbonitrile-a-key-bosutinib-intermediate
https://www.innospk.com/en/?news/grok-exploring-4-chloro-7-3-chloropropoxy-6-methoxyquinoline-3-carbonitrile-a-key-bosutinib-intermediate
https://www.benchchem.com/product/b1354547
https://www.smolecule.com/products/s1900730
https://www.smolecule.com/products/s1900730
https://www.benchchem.com/product/b084986?utm_src=pdf-body
https://www.benchchem.com/product/b084986?utm_src=pdf-body
https://download.atlantis-press.com/article/25870484.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthetic Pathway

4-Methoxyaniline

Cyclization
(e.g., with ethyl acetoacetate)

Step 1

4-Hydroxy-6-methoxy-2-methylquinoline

Nitrification
(HNO₃)

Step 2

4-Hydroxy-6-methoxy-2-methyl-3-nitroquinoline

Chlorination
(POCl₃)

Step 3

4-Chloro-6-methoxy-2-methyl-3-nitroquinoline
(Analogue)

Further steps to introduce nitrile group

...

4-Chloro-6-methoxyquinoline-3-carbonitrile

Click to download full resolution via product page

Caption: Generalized synthetic route to quinoline-3-carbonitrile derivatives.
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Experimental Protocol: Generalized Synthesis
The following protocol is a representative synthesis adapted from related procedures for

quinoline inhibitors.[8]

Step 1: Cyclization

To a reaction vessel, add 4-methoxyaniline and polyphosphoric acid.

Heat the mixture to approximately 170 °C.

Slowly add ethyl acetoacetate and maintain the temperature for 1 hour to facilitate the

Conrad-Limpach cyclization.

Cool the reaction mixture and quench with an ice-water slurry.

Neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.

Filter, wash the solid with water, and dry to yield 4-hydroxy-6-methoxy-2-methylquinoline.

Step 2: Nitrification

Dissolve the product from Step 1 in propionic acid.

Heat the solution to 125 °C.

Carefully add nitric acid dropwise. The reaction is exothermic and requires careful

temperature control.

Maintain the temperature for 2 hours. Monitor reaction completion by Thin-Layer

Chromatography (TLC).

Cool the mixture and pour it into water to precipitate the nitrated product.

Filter, wash, and dry the solid.

Step 3: Chlorination
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Suspend the nitrated quinoline in phosphorus oxychloride (POCl₃), which acts as both the

solvent and the chlorinating agent.[9]

Add a catalytic amount of N,N-Dimethylformamide (DMF).

Heat the mixture to reflux (around 110 °C) for 1 hour.

Cool the reaction mixture and carefully pour it onto crushed ice to quench the excess POCl₃.

Basify the solution with an aqueous base (e.g., ammonia or sodium bicarbonate) to

precipitate the crude product.

Filter the solid, wash thoroughly with water, and purify by recrystallization (e.g., from an

ethanol/ethyl acetate mixture) to obtain the 4-chloro derivative.[9]

Note: The final conversion to the 3-carbonitrile derivative involves additional, specific synthetic

steps not detailed in this generalized overview but achievable through established organic

chemistry methodologies.

Key Reactions and Mechanism: Nucleophilic
Aromatic Substitution
The synthetic value of 4-Chloro-6-methoxyquinoline-3-carbonitrile lies in the reactivity of its

C4-chloro substituent. It readily undergoes nucleophilic aromatic substitution (SNAr) with a

variety of nucleophiles, particularly amines, to form 4-substituted quinoline derivatives. This

reaction is the cornerstone of its use in building kinase inhibitors.
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Nucleophilic Aromatic Substitution (SNAr) Workflow

4-Chloro-6-methoxy-
quinoline-3-carbonitrile

Heat to Reflux

Substituted Aniline
(Nucleophile)

Solvent
(e.g., Isopropanol, DMF)

4-Anilino-6-methoxy-
quinoline-3-carbonitrile

Nucleophilic Attack
& HCl Elimination

Click to download full resolution via product page

Caption: Workflow for the synthesis of 4-anilinoquinoline derivatives.

Experimental Protocol: Synthesis of a 4-
Anilinoquinoline-3-carbonitrile Derivative
This procedure is a general method for the SNAr reaction.[6]

Reaction Setup: In a round-bottom flask, combine 4-Chloro-6-methoxyquinoline-3-
carbonitrile (1 equivalent) and a substituted aniline (1.1-1.5 equivalents).

Solvent Addition: Add a suitable solvent such as isopropanol or N,N-dimethylformamide

(DMF).

Reaction Conditions: Heat the mixture to reflux and stir for several hours (typically 2-12

hours).

Monitoring: Monitor the progress of the reaction by TLC until the starting chloro-quinoline is

consumed.
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Work-up: Cool the reaction mixture. If the product precipitates upon cooling, it can be

isolated by filtration. Otherwise, partition the mixture between an organic solvent (e.g., ethyl

acetate) and a saturated aqueous sodium bicarbonate solution.

Purification: Wash the organic layer with water and brine, dry over sodium sulfate, and

concentrate in vacuo. The crude product can be further purified by column chromatography

or recrystallization to yield the final 4-anilinoquinoline-3-carbonitrile derivative.

Applications in Drug Discovery: A Gateway to
Kinase Inhibitors
The primary application of 4-Chloro-6-methoxyquinoline-3-carbonitrile and its derivatives is

in the development of tyrosine kinase inhibitors (TKIs) for cancer therapy.[5][7] The

PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival, is a major

target, and quinoline-based molecules have shown excellent inhibitory activity.[8]

Case Study: Precursor to Bosutinib

A closely related analogue, 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile,

serves as a key intermediate in the synthesis of Bosutinib.[5][7] Bosutinib is a TKI used to treat

chronic myelogenous leukemia (CML) by inhibiting the BCR-ABL and Src tyrosine kinases.[7]

The synthesis involves reacting the 4-chloroquinoline intermediate with 2,4-dichloro-5-

methoxyaniline in a crucial SNAr step to form the core of the final drug molecule.[10]

Structure-Activity Relationships (SAR)

Research into 4-anilinoquinoline-3-carbonitriles has provided key SAR insights for designing

potent and selective kinase inhibitors.[11]

The 4-Anilino Moiety: The nature of the aniline substituent is critical for binding to the ATP

pocket of the target kinase. Different substitution patterns on the aniline ring are explored to

optimize potency and selectivity.

The 6- and 7-Positions: Modifications at these positions, often with solubilizing groups or

Michael acceptors, are used to fine-tune pharmacokinetic properties and achieve irreversible

binding to the target enzyme. A series of 6,7-disubstituted-4-anilinoquinoline-3-carbonitriles
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have been developed as irreversible inhibitors of the epidermal growth factor receptor

(EGFR) and human epidermal growth factor receptor-2 (HER-2) kinases.[11]

Spectroscopic Characterization
The structural elucidation of 4-Chloro-6-methoxyquinoline-3-carbonitrile and its derivatives

relies on standard spectroscopic techniques. The expected data provides a fingerprint for

compound verification.

Technique Expected Observations

¹H NMR

Aromatic protons on the quinoline and any

aniline rings (typically δ 7.0-9.0 ppm). A singlet

for the methoxy group protons (around δ 4.0

ppm). Signals corresponding to any aliphatic

side chains.

¹³C NMR

Signals for the quinoline ring carbons (δ 100-

160 ppm). A distinct signal for the nitrile carbon

(C≡N) around δ 115-120 ppm. A signal for the

methoxy carbon near δ 56 ppm.

IR Spectroscopy

A sharp, strong absorption band for the nitrile

(C≡N) stretch around 2220-2240 cm⁻¹. Aromatic

C-H and C=C stretching bands. C-O stretching

for the methoxy group.

Mass Spectrometry (MS)

A molecular ion peak (M⁺) corresponding to the

calculated molecular weight (e.g., m/z 218.02

for C₁₁H₇ClN₂O), along with a characteristic

M+2 peak at approximately one-third the

intensity of the M⁺ peak, confirming the

presence of one chlorine atom.

Conclusion
4-Chloro-6-methoxyquinoline-3-carbonitrile is more than just a chemical compound; it is a

testament to the power of rational design in medicinal chemistry. Its carefully arranged

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/12502359/
https://www.benchchem.com/product/b084986?utm_src=pdf-body
https://www.benchchem.com/product/b084986?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


functional groups provide a robust and versatile platform for the synthesis of high-value

pharmaceutical agents. The straightforward reactivity of its 4-chloro position via nucleophilic

aromatic substitution allows for the systematic exploration of chemical space, leading to the

discovery of potent and selective kinase inhibitors. As targeted therapies continue to dominate

the landscape of modern medicine, the demand for such pivotal intermediates will undoubtedly

grow, solidifying the role of 4-Chloro-6-methoxyquinoline-3-carbonitrile as a cornerstone in

the development of next-generation therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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